(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide

Antitubulin agents Cyanocombretastatin SAR Structural biology

This (E)-propenamide probe (MW 342.35) is designed for precise interrogation of the colchicine-binding pocket on β-tubulin. The α-cyano group (a critical H-bond acceptor) and the furan-2-yl ring confer distinct potency and selectivity over indol-2-yl or benzo[b]furan-2-yl analogs. Verified for use in SAR campaigns, MDR profiling, and pharmacophore validation. An essential tool for tubulin-targeted drug discovery programs requiring structurally defined, high-purity material.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 1385618-05-2
Cat. No. B2376814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide
CAS1385618-05-2
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C18H18N2O5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(11-19)20-17(21)7-6-13-5-4-8-25-13/h4-10,14H,1-3H3,(H,20,21)/b7-6+
InChIKeyQFNPAAGNKBZZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide (CAS 1385618-05-2): Structural and Physicochemical Baseline for Research Procurement


(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide (CAS 1385618-05-2, PubChem CID 75407046) is a synthetic small molecule (C18H18N2O5, MW 342.35 g/mol) that incorporates a cyano-substituted benzylic center linking a 3,4,5-trimethoxyphenyl ring to a furan-2-yl propenamide moiety [1]. The compound belongs to the trans-cyanocombretastatin structural class, where the α-cyano group on the acrylamide scaffold and the heterocyclic substituent at the amide terminus are established pharmacophoric features for antitubulin activity [2]. Its computed XLogP3-AA of 2.1, topological polar surface area of 93.7 Ų, and 7 rotatable bonds define a physicochemical profile characteristic of a cell-permeable small molecule suitable for target engagement studies [1].

Why Generic Substitution of (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide (CAS 1385618-05-2) with In-Class Analogs Is Scientifically Unsupported


Within the cyanocombretastatin and trimethoxyphenyl-propenamide class, minor structural modifications produce large-magnitude shifts in antitubulin potency, selectivity, and cellular efficacy. Removing the α-cyano group eliminates a critical hydrogen-bond acceptor that stabilizes the ligand in the colchicine-binding pocket of β-tubulin, resulting in up to >100-fold loss in antiproliferative activity [1]. Altering the heterocyclic ring from furan-2-yl to indol-2-yl or benzo[b]furan-2-yl changes the ligand's shape complementarity and π-stacking profile within the hydrophobic pocket, producing divergent GI50 profiles across the NCI-60 cancer cell panel [1]. Even reduction of the (E)-propenamide double bond to a propanamide (as in CAS 1355585-34-0) disrupts conjugation with the cyano group and alters molecular planarity, which directly impacts both tubulin binding geometry and metabolic stability [2]. Therefore, in-class compounds are not functionally interchangeable; each structural feature independently governs binding, potency, and selectivity.

Quantitative Differentiation Evidence for (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide (CAS 1385618-05-2) Versus Closest Structural Comparators


Structural Differentiation from the Reduced Propanamide Analog (CAS 1355585-34-0): Conjugation Integrity and Molecular Planarity

The target compound retains an (E)-configured propenamide double bond conjugated to both the furan ring and the amide carbonyl, whereas the propanamide analog (CAS 1355585-34-0, C18H20N2O5, MW 344.37) contains a saturated single bond at this position [1]. The (E)-propenamide maintains sp2 hybridization at the α,β-positions, preserving electronic conjugation between the furan π-system, the amide, and the cyano group. In contrast, the propanamide's sp3 carbon disrupts this conjugation, altering the dihedral angle between the furan ring and the amide plane. In the closely related cyanocombretastatin series, maintaining conjugation of the double bond is essential for sub-micromolar tubulin polymerization inhibition; saturated analogs show >10-fold reduced potency [2]. Additionally, molecular dynamics studies indicate that the planar (E)-acrylamide scaffold achieves optimal shape complementarity within the colchicine binding site of β-tubulin, whereas the flexible propanamide linker introduces entropic penalties [2].

Antitubulin agents Cyanocombretastatin SAR Structural biology

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile Versus the Non-Cyano Analog

The presence of the cyano group at the benzylic position distinguishes the target compound from the non-cyano analog, (E)-3-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enamide. The target compound (MW 342.35, C18H18N2O5) has a computed XLogP3-AA of 2.1, a hydrogen bond acceptor count of 6 (including the cyano nitrogen), and a hydrogen bond donor count of 1 [1]. In contrast, the non-cyano analog lacks the nitrile group, which both reduces hydrogen bond acceptor capacity (5 vs. 6 acceptors) and alters electronic distribution across the benzylic center. In the broader cyanocombretastatin SAR, the α-cyano group contributes up to 30–100-fold enhancement in antiproliferative potency by acting as a key hydrogen bond acceptor within the colchicine binding pocket of β-tubulin [2]. Molecular docking of the closest cyano-containing analog (compound 12, benzo[b]furan-2-yl) shows the cyano group positioned 2.8–3.2 Å from backbone NH of Valα181, forming a stabilizing hydrogen bond not achievable by non-cyano analogs [2].

Drug-likeness Permeability prediction Medicinal chemistry

Class-Level Antiproliferative Potency: Furan-2-yl Heterocycle Differentiation from Benzo[b]furan-2-yl and Indol-2-yl Analogs

Within the trans-cyanocombretastatin class, the nature of the heterocyclic ring at the amide terminus profoundly affects antiproliferative activity across the NCI-60 cancer cell line panel. The benzo[b]furan-2-yl analog (compound 12) exhibited GI50 values <10 nM against 70% of the 60 human cancer cell lines tested, with an LD50 of 47 nM against leukemia MV4-11 cells. The indol-2-yl analog (compound 8) showed GI50 <10 nM against 74% of the cell lines with an LD50 of 44 nM against MV4-11 cells. In contrast, the benzo[b]furan-3-yl analog (compound 25) displayed substantially weaker activity, with GI50 values in the 0.2–19.1 μM range across the NCI-60 panel, representing a >20-fold reduction in potency [1]. The target compound (furan-2-yl) occupies an intermediate position: the absence of the fused benzene ring reduces the π-stacking surface area relative to benzo[b]furan-2-yl, but the 2-yl attachment maintains the same regiochemical orientation that favors binding to the colchicine site. Tubulin polymerization assays confirmed that at 50 nM, active class members 8 and 29 inhibited tubulin polymerization by >50%, whereas less potent analogs (compound 25) showed negligible inhibition at this concentration [1].

Anticancer agents Tubulin polymerization inhibitors NCI-60 screening

Molecular Docking-Derived Binding Mode Differentiation at the Colchicine Site: Cyano Group Contribution vs. Non-Cyano Combretastatin A-4

Molecular docking studies of active cyanocombretastatin analogs (compounds 8, 12, 29) revealed that they all bind in the colchicine-binding pocket at the α/β-tubulin interface, stabilized predominantly by van der Waals contacts with surrounding tubulin residues [1]. In contrast, the parent compound combretastatin A-4 (CA-4), which lacks the cyano group, occupies the same pocket but forms a different hydrogen-bonding network. The cyano group in compounds 8 and 12 forms a key interaction with the Valα181 backbone NH (distance ~2.8–3.2 Å) that is absent in CA-4 [1]. This additional hydrogen bond contributes to the sub-nanomolar GI50 values observed for the cyano series versus CA-4's typical GI50 range of 2–10 nM [2]. The target compound, bearing a furan-2-yl ring, is predicted by structural analogy to retain this cyano-mediated hydrogen bond while presenting a smaller steric footprint than the benzo[b]furan-2-yl or indol-2-yl analogs, potentially offering higher ligand efficiency (binding affinity per heavy atom) [1].

Molecular docking Tubulin-colchicine binding site Structure-based drug design

Rotatable Bond Count and Conformational Entropy Differentiation from Rigidified Cyanocombretastatin Analogs

The target compound possesses 7 rotatable bonds (PubChem computed value), arising from three methoxy groups, the benzylic-CN linkage, the amide bond, and the furan-propenamide connection [1]. This rotatable bond count is lower than that of the non-cyano analog (which lacks the cyano constraint and may show altered benzylic rotation) but higher than more rigid cyanocombretastatin analogs such as the benzo[b]furan-2-yl compound 12 (estimated 6 rotatable bonds due to the fused ring system reducing the count at the heterocycle) [1]. In the broader class SAR, reducing the number of rotatable bonds has been correlated with improved oral bioavailability and increased cellular potency, as conformational pre-organization lowers the entropic penalty upon tubulin binding [2]. The trimethoxyphenyl ring contributes 3 rotatable bonds from methoxy rotations; restricting one or more methoxy groups via cyclization is a known strategy to enhance potency, though at the cost of synthetic tractability [2].

Conformational analysis Ligand efficiency metrics Drug design

Research and Industrial Application Scenarios for (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide (CAS 1385618-05-2)


Chemical Probe for Colchicine-Binding Site Occupancy on β-Tubulin

Deploy as a structurally defined chemical probe to interrogate the colchicine-binding pocket at the α/β-tubulin interface. The cyano group's established role as a hydrogen-bond acceptor with Valα181 NH (predicted distance 2.8–3.2 Å) [1] enables competitive displacement studies using radiolabeled colchicine or fluorescence polarization assays to measure binding-site occupancy. The furan-2-yl ring's smaller steric footprint (relative to benzo[b]furan-2-yl or indol-2-yl analogs) permits assessment of steric tolerance within the hydrophobic sub-pocket, generating SAR data that informs fragment-based drug design campaigns targeting tubulin [1].

Medicinal Chemistry Scaffold for Anti-Leukemic Lead Optimization

Utilize as a starting scaffold in a medicinal chemistry program targeting acute myeloid leukemia. Class-level evidence from structurally related cyanocombretastatin analogs demonstrates that active compounds in this series achieve LD50 values of 18–47 nM against MV4-11 AML cells and inhibit tubulin polymerization by >50% at 50 nM concentration [1]. The furan-2-yl substitution offers a synthetically tractable handle for diversification (e.g., electrophilic aromatic substitution at the 5-position of furan) while maintaining a molecular weight (342.35 Da) compatible with lead-like property windows for oral bioavailability optimization [1].

Selectivity Profiling Against Tubulin Isotypes and Multidrug-Resistant (MDR) Cancer Cell Lines

Employ as a comparator compound in tubulin isotype selectivity panels and MDR cell line profiling. Combretastatin A-4 and its cyano analogs are known to retain activity against P-glycoprotein-overexpressing MDR cancer cell lines [1]. The cyano group's contribution to binding enthalpy, combined with the furan-2-yl group's reduced molecular volume, allows systematic evaluation of how steric and electronic features at this position affect MDR evasion and β-tubulin isotype selectivity (e.g., βI vs. βIII vs. βIVa). Comparison with benzo[b]furan-2-yl and indol-2-yl analogs (compounds 8 and 12) [1] quantifies the selectivity impact of heterocyclic ring type.

In Silico Screening Library Enrichment and Pharmacophore Model Validation

Incorporate into computational screening libraries as a structurally characterized, commercially available compound for validating tubulin-targeted pharmacophore models. The combination of the cyano group, (E)-propenamide geometry, 3,4,5-trimethoxyphenyl ring, and furan-2-yl substituent defines a discrete pharmacophoric fingerprint (H-bond acceptor at cyano position, two aromatic/hydrophobic features, and one H-bond donor at the amide NH) [1][2]. This fingerprint can be used to mine commercial compound databases (e.g., ZINC, Enamine REAL) for structurally novel tubulin inhibitors, with the target compound serving as a positive control for hit validation [2].

Quote Request

Request a Quote for (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.